Phenicarbazide

Description

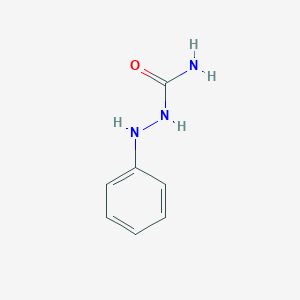

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

anilinourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKHCKXGKPAGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020245 | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-03-7 | |

| Record name | 1-Phenylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenicarbazide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LR2578324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Phenicarbazide and Its Derivatives

Advanced Synthetic Strategies

The synthesis of phenicarbazide and its analogues has been a subject of interest, with various methods developed to prepare and optimize these compounds.

Preparation Routes and Optimization

This compound can be synthesized through several established routes. One of the earliest reported methods involves the reaction of an aqueous solution of phenylhydrazine (B124118) acetate (B1210297) with potassium cyanate. iarc.fr Another common and effective method is the reaction of phenylhydrazine with urea (B33335). wikipedia.orgguidechem.com This latter method involves heating phenylhydrazine hydrochloride and urea in an aqueous solution, followed by cooling and filtration to yield 1-phenylsemicarbazide with a high purity and yield of over 93%. guidechem.com

Optimization of these synthetic routes is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. cambrex.com Key to optimization is the careful control of reaction conditions such as temperature, reaction time, and the ratio of reactants. guidechem.com For instance, the condensation reaction between phenylhydrazine hydrochloride and urea is typically carried out at temperatures above 100°C for several hours to ensure complete reaction. guidechem.com Purification methods, such as crystallization from water and drying over potassium hydroxide, are also employed to obtain a high-purity product. chemicalbook.comchemicalbook.in

Table 1: Comparison of this compound Synthesis Routes

| Starting Materials | Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Acetic Acid | Potassium Cyanate | Aqueous solution | Not specified | iarc.fr |

| Phenylhydrazine | Urea | Aqueous solution, >100°C, 6 hours | >93% | guidechem.com |

| Phenylhydrazine Hydrochloride, Urea | Water | >100°C, 6 hours | >93% | guidechem.com |

Stereochemical Control in this compound Synthesis

While this compound itself is not chiral, the principles of stereochemical control become highly relevant when it is used as a starting material for the synthesis of more complex, chiral molecules. nih.gov The synthesis of specific stereoisomers is a major goal in modern organic chemistry, and this is often achieved through stereoselective or stereospecific reactions. inflibnet.ac.inmasterorganicchemistry.com

Stereoselective reactions favor the formation of one stereoisomer over others due to factors like steric hindrance or the use of chiral catalysts. inflibnet.ac.in Stereospecific reactions, on the other hand, are those where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In the context of this compound derivatives, achieving stereochemical control often involves the use of chiral auxiliaries or asymmetric catalysis in subsequent reactions. researchgate.net This allows for the synthesis of enantioenriched products, which is particularly important in the development of pharmaceuticals and other bioactive molecules. nih.govresearchgate.net The development of new catalytic methods that enable precise control over stereochemistry is an active area of research. nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to predicting product formation and developing new synthetic applications.

Elucidation of Reaction Mechanisms

The reactions of this compound are often governed by the nucleophilic nature of the hydrazine (B178648) moiety and the reactivity of the amide group. Mechanistic studies help in understanding the step-by-step process of bond formation and cleavage. For instance, in reactions with carbonyl compounds, this compound acts as a nucleophile, leading to the formation of semicarbazones. guidechem.com The elucidation of such mechanisms can involve kinetic studies, isotopic labeling, and computational modeling to understand the transition states and intermediates involved. inflibnet.ac.ingoogle.com

Cyclocondensation Reactions and Product Formation

This compound is a valuable intermediate in cyclocondensation reactions, which are used to synthesize a variety of heterocyclic compounds. wikipedia.org These reactions involve the condensation of two or more molecules to form a ring structure. For example, this compound has been used in the synthesis of substituted 3-trifluoromethyl-1H-1-phenylpyrazoles and their carboxylate analogs through cyclocondensation with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones. chemicalbook.comchemicalbook.inlookchem.com The products of these reactions are influenced by the nature of the reactants and the reaction conditions. The formation of specific products can be predicted and controlled by understanding the underlying reaction mechanisms. wikipedia.org

Table 2: Examples of Cyclocondensation Products from this compound

| Reactant for Cyclocondensation | Resulting Heterocyclic Product | Reference |

|---|---|---|

| 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones | Substituted 3-trifluoromethyl-1H-1-phenylpyrazoles | chemicalbook.comchemicalbook.inlookchem.com |

| Not specified | 1-phenyl-1,2-dihydro- iarc.frwikipedia.orglookchem.comtriazol-3-one | lookchem.com |

| Not specified | 5-methyl-1-phenyl-1,2-dihydro- iarc.frwikipedia.orglookchem.comtriazol-3-one | lookchem.com |

Derivatization and Functionalization Studies

The chemical modification of this compound through derivatization and functionalization allows for the creation of new molecules with tailored properties. mdpi.comtaylorandfrancis.com This involves introducing new functional groups to the this compound scaffold. researchgate.net

Late-stage functionalization is a particularly powerful strategy that allows for the modification of complex molecules in the final steps of a synthesis. nih.gov For this compound, this could involve reactions targeting the phenyl ring or the hydrazine and amide functionalities. Such modifications can be used to explore structure-activity relationships, for example, by systematically altering different parts of the molecule to observe the effect on its chemical or biological properties. nih.gov The development of programmable and sequential functionalization strategies is a key area of research, enabling the efficient generation of diverse libraries of compounds from a common starting material like this compound. nih.gov

Synthesis of Novel this compound Derivatives

The generation of novel this compound derivatives is primarily achieved through condensation reactions with various electrophilic partners, particularly carbonyl compounds. These reactions lead to the formation of phenicarbazones, which can be further modified or can serve as precursors for more complex molecular architectures.

One of the most common synthetic routes involves the reaction of this compound with a wide range of aldehydes and ketones. This acid-catalyzed condensation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carbonyl carbon, followed by dehydration to yield the corresponding N-phenylsemicarbazone. The reaction is versatile, allowing for the introduction of a variety of substituents based on the structure of the starting carbonyl compound.

For instance, the reaction of this compound with substituted benzaldehydes in an appropriate solvent like ethanol (B145695), often with a catalytic amount of acetic acid, yields a series of N-aryl-N'-phenylsemicarbazones. The general reaction scheme is depicted below:

Scheme 1: General Synthesis of N-Aryl-N'-phenylsemicarbazones

Where R can be a variety of substituted aryl or alkyl groups.

The reaction conditions, such as solvent, temperature, and catalyst, can be optimized to improve the yield and purity of the resulting derivatives. Microwave-assisted synthesis has also been explored as a method to accelerate these reactions and often leads to higher yields in shorter reaction times compared to conventional heating.

Furthermore, this compound can participate in cyclocondensation reactions to form various heterocyclic systems. For example, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazoline derivatives. The initial Michael addition of the hydrazine nitrogen to the β-carbon of the chalcone (B49325) is followed by an intramolecular cyclization and dehydration.

A summary of representative synthetic methods for this compound derivatives is presented in the table below.

| Derivative Type | Reactants | General Conditions |

| N-Aryl-N'-phenylsemicarbazones | This compound, Substituted Aldehydes/Ketones | Ethanolic solution, catalytic acid (e.g., acetic acid), reflux |

| Pyrazoline Derivatives | This compound, Chalcones (α,β-unsaturated ketones) | Reflux in a suitable solvent like ethanol or acetic acid |

| Triazole Derivatives | This compound, Orthoesters or Acid Chlorides | Multi-step synthesis often involving cyclization with a dehydrating agent |

These synthetic strategies highlight the utility of this compound as a building block in combinatorial chemistry for the generation of libraries of novel compounds.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is intrinsically linked to their molecular structure, particularly the electronic nature of the substituents on the phenyl ring and the group attached to the carbazone moiety. The principles of physical organic chemistry, such as the Hammett equation, provide a framework for understanding these relationships. wikipedia.org

The Hammett equation, log(k/k₀) = σρ, quantitatively relates the reaction rate (k) of a substituted derivative to that of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. wikipedia.org

For this compound derivatives, substituents on the phenyl ring can significantly influence the nucleophilicity of the hydrazine nitrogens and the stability of any intermediates or transition states formed during a reaction.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), at the para or ortho positions of the phenyl ring increase the electron density on the hydrazine nitrogens. This enhanced nucleophilicity would be expected to accelerate reactions where the this compound derivative acts as a nucleophile, such as in condensation reactions with carbonyls. In a Hammett plot for such a reaction, a negative ρ value would be anticipated, indicating that electron-donating groups accelerate the reaction.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have the opposite effect. They decrease the electron density on the hydrazine nitrogens, thereby reducing their nucleophilicity and slowing down reactions where this is the rate-determining step. For these reactions, a positive ρ value would be observed.

The following table illustrates the expected qualitative effect of various substituents on the reactivity of the terminal hydrazine nitrogen in this compound.

| Substituent (on Phenyl Ring) | Hammett Constant (σp) | Expected Effect on Nucleophilicity | Expected Reaction Rate (vs. Unsubstituted) |

| -OCH₃ (Methoxy) | -0.27 | Increase | Faster |

| -CH₃ (Methyl) | -0.17 | Increase | Faster |

| -H (Hydrogen) | 0.00 | Baseline | Baseline |

| -Cl (Chloro) | 0.23 | Decrease | Slower |

| -CN (Cyano) | 0.66 | Decrease | Slower |

| -NO₂ (Nitro) | 0.78 | Decrease | Slower |

These structure-reactivity relationships are crucial for the rational design of synthetic routes and for tuning the chemical properties of this compound derivatives for specific applications. For example, in the synthesis of a particular derivative where the key step involves nucleophilic attack by the this compound, selecting a starting material with an electron-donating group on the phenyl ring could lead to improved reaction yields and shorter reaction times. Conversely, if a reaction involves the development of negative charge in the transition state at the phenyl ring, electron-withdrawing groups would be expected to accelerate the reaction. lookchem.com

Advanced Analytical Techniques for Phenicarbazide Characterization and Detection

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the structural features of phenicarbazide at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. azolifesciences.comcas.cz By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can deduce the connectivity and chemical environment of each atom. azolifesciences.comlibretexts.org

In the ¹H NMR spectrum of a compound similar in structure to this compound, such as a phenyl semicarbazone, the protons of the amine (NH₂) group typically appear as a broad singlet. researchgate.net The chemical shift of these protons can be influenced by factors like solvent polarity. researchgate.net Protons on the phenyl ring will exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. libretexts.orgoregonstate.edu The specific chemical shifts are influenced by the presence and position of substituents on the ring. ucl.ac.uk

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. oregonstate.edulibretexts.org The carbonyl carbon (C=O) of the semicarbazide (B1199961) moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-185 ppm for an amide-like environment. libretexts.orgwisc.edu Carbons within the aromatic ring generally appear between 125 and 150 ppm. oregonstate.edulibretexts.org The exact chemical shifts can be affected by the electronegativity of neighboring atoms. ucl.ac.uklibretexts.org

Table 1: Typical NMR Chemical Shift Ranges for Functional Groups Relevant to this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic (Ar-H) | 7.0 - 9.0 libretexts.orgoregonstate.edu | 125 - 150 oregonstate.edulibretexts.org |

| Amine (N-H) | Variable, often broad researchgate.net | - |

| Carbonyl (C=O) | - | 170 - 185 libretexts.orgwisc.edu |

Note: The exact chemical shifts for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govucdavis.edu When this compound is analyzed by MS, it will first be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.

Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation of molecules like this compound often involves characteristic losses of small neutral molecules or radicals. For instance, compounds with similar structures, like thiosemicarbazones, have been shown to undergo fragmentation involving the loss of ammonia. scirp.org The fragmentation patterns can help to confirm the presence of specific structural motifs within the molecule. scirp.orgmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.czyoutube.com

Key IR absorptions expected for this compound include:

N-H stretching: Amine and amide N-H bonds typically show absorptions in the region of 3100-3500 cm⁻¹. Primary amines (if present as a substructure) would show two bands.

C=O stretching: The carbonyl group of the semicarbazide moiety will exhibit a strong absorption band around 1710 cm⁻¹.

Aromatic C=C stretching: The phenyl ring will show characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.cz

Aromatic C-H stretching: These are typically observed just above 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine/Amide) | 3100 - 3500 | Medium to Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 vscht.cz | Medium to Weak |

| C=O Stretch (Amide) | ~1710 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 vscht.cz | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.orgazooptics.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu Molecules with conjugated π systems, such as the phenyl ring in this compound, typically exhibit strong absorptions in the UV-Vis region due to π → π* transitions. libretexts.orgazooptics.com The presence of non-bonding electrons on nitrogen and oxygen atoms could also lead to n → π* transitions. shu.ac.uk The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore. azooptics.com

Advanced Spectroscopic Applications (e.g., Fluorescence Spectroscopy, Surface-Enhanced Raman Spectroscopy)

Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed photons. horiba.comjasco-global.com While not all molecules fluoresce, those that do often have rigid, conjugated structures. The phenyl group in this compound suggests the potential for fluorescence. The technique is highly sensitive and can provide information about the molecule's electronic structure and environment. edinst.com The fluorescence spectrum is characterized by excitation and emission wavelengths. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces, such as gold or silver nanoparticles. clinmedjournals.orgwikipedia.orgrsc.org This enhancement can be several orders of magnitude, allowing for the detection of very low concentrations of an analyte. clinmedjournals.orgmdpi.com SERS provides a detailed vibrational fingerprint of the molecule, similar to IR spectroscopy, but with different selection rules and much higher sensitivity. rsc.org This technique could be particularly useful for detecting trace amounts of this compound.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comknauer.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. specificpolymers.com The separation is based on the differential partitioning of the analytes between the two phases. openaccessjournals.com

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comnih.gov The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic identifier under specific chromatographic conditions. knauer.net By comparing the retention time of a peak in a sample chromatogram to that of a known standard, the presence of this compound can be confirmed. openaccessjournals.com

Quantification is achieved by measuring the area or height of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations. specificpolymers.comnih.gov A UV-Vis detector is commonly used in HPLC, set to a wavelength where this compound exhibits strong absorbance. nih.govphcogres.com

Table 3: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.comnih.gov |

| Detection | UV-Vis at λmax of this compound phcogres.com |

| Flow Rate | ~1.0 mL/min ekb.eg |

| Retention Time (tR) | Dependent on specific conditions knauer.net |

Note: The optimal HPLC conditions for this compound would need to be experimentally developed and validated.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds. For this compound, which can be thermally labile, GC methods require careful optimization. epa.gov The process involves vaporizing the sample, which is then transported by an inert carrier gas through a chromatographic column. libretexts.org The separation of components is based on their partitioning between the stationary phase of the column and the mobile gas phase. libretexts.org

While direct GC analysis of this compound can be challenging due to its properties, derivatization is a common strategy to enhance volatility and thermal stability. This involves reacting the analyte with a specific reagent to form a more GC-amenable derivative. For compounds similar to this compound, such as the related semicarbazide (SEM), a metabolite of the banned drug nitrofurazone, derivatization with agents like 2-nitrobenzaldehyde (B1664092) is a standard procedure before GC analysis. This creates a stable derivative that can be readily analyzed.

Headspace GC, where volatile compounds are extracted from the space above the sample, is another approach for volatile analysis, often combined with mass spectrometry for comprehensive characterization. reading.ac.uknih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of this compound. ajpaonline.comsaspublishers.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination where GC separates the components of a mixture before they are introduced to a mass spectrometer for detection and identification. nih.gov The mass spectrometer provides structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns, which can be compared against spectral libraries for confirmation. nih.gov For this compound analysis, GC-MS offers high sensitivity and specificity, particularly after derivatization to improve its chromatographic behavior. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often preferred for compounds that are not sufficiently volatile or are thermally unstable for GC. nih.gov Liquid chromatography separates the sample components, which are then ionized and analyzed by the mass spectrometer. LC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is a cornerstone for trace-level detection. nih.govnih.gov This technique is widely used for the analysis of related semicarbazides in complex samples and can be readily applied to this compound. nmt.edu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of LC with NMR spectroscopy is a powerful tool for unambiguous structure elucidation. saspublishers.comnih.gov While less common for routine quantitative analysis due to lower sensitivity compared to MS, LC-NMR provides detailed structural information that is crucial for identifying unknown metabolites or degradation products of this compound. nih.gov

Trace Analysis and Quantitative Determination of this compound

The ability to detect and quantify minute amounts of this compound is critical, especially in contexts like environmental monitoring or food safety, where related compounds are under strict regulation.

Method Development for Trace Detection

Developing methods for trace detection focuses on achieving low limits of detection (LOD) and quantification (LOQ). nih.gov According to the International Union for Pure and Applied Chemistry (IUPAC), trace analysis involves determining components at concentrations below 100 parts per million (ppm). sci-hub.st

Key strategies in method development include:

Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to isolate and concentrate this compound from the sample matrix, removing interfering substances. epa.gov

High-Sensitivity Instrumentation: Utilizing advanced detectors is crucial. For GC, the electron capture detector (ECD) is highly sensitive to nitroaromatic compounds, a category related to this compound derivatives. epa.gov For LC, tandem mass spectrometry (LC-MS/MS) is the gold standard for trace quantification due to its exceptional sensitivity and selectivity. nih.govchromatographyonline.com

Derivatization: As mentioned, converting this compound to a derivative can enhance detector response, thereby lowering detection limits.

Optimization of Instrumental Parameters: Fine-tuning parameters for both the chromatography and detection systems is essential to maximize the signal-to-noise ratio for the target analyte. nih.gov

The table below summarizes typical performance metrics for trace detection methods developed for related compounds, which are indicative of the performance achievable for this compound.

Table 1: Performance of LC-MS/MS Methods for Trace Compound Analysis

| Analyte Category | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Phenolic Compounds | LC-MS/MS | 0.01 - 9.84 µg/kg | 0.03 - 32.8 µg/kg | nih.gov |

| Explosives (Nitroaromatics) | GC/ECD | 0.003 - 0.5 µg/L | 0.03 - 5 µg/L | epa.gov |

Quantification of this compound and Related Chemical Species

Quantitative analysis involves measuring the exact amount of this compound or its related species in a sample. frontiersin.org This is typically achieved by creating a calibration curve using standards of known concentrations. jasco-global.com

The process involves:

Preparing a series of standard solutions containing known concentrations of a pure this compound standard.

Analyzing these standards using the chosen analytical method (e.g., LC-MS/MS).

Plotting the instrument's response (e.g., peak area) against the concentration of the standards to create a calibration curve.

Analyzing the unknown sample under the identical conditions.

Determining the concentration of this compound in the sample by comparing its response to the calibration curve. jasco-global.com

Speciation analysis, which is the quantification of individual chemical forms of an element or compound, is also relevant. frontiersin.org For this compound, this could involve separately quantifying the parent compound and any significant metabolites or degradation products. nzqa.govt.nz Isotope-labeled internal standards are often used in methods like LC-MS/MS to improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample processing. nih.gov

Application in Complex Matrices and Environmental Monitoring

Analyzing this compound in real-world samples, such as soil, water, or biological tissues, presents a significant challenge due to the complexity of the sample matrix. eurachem.orgrsc.org These matrices contain numerous other compounds that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov

Complex Matrices:

Sample Preparation: Extensive sample cleanup is required to remove interfering components. This may involve multi-step extraction and purification procedures. Microwave-assisted acid solubilization can be suitable for digesting complex matrices like sediments and soil. researchgate.net

Method Validation: Analytical methods must be rigorously validated for each specific matrix to ensure accuracy. This includes evaluating recovery, precision, and matrix effects. nih.gov For example, a study on phenolic compounds in rapeseed showed recoveries between 81.9% and 117.2% with matrix effects ranging from -11.5% to 13.7%, demonstrating the method's suitability for a complex matrix. nih.gov

Environmental Monitoring:

Objective: The goal of environmental monitoring is to measure the concentration of specific chemicals in the environment to assess potential risks. erasm.orgresearchgate.net

Methodology: This requires highly sensitive and robust analytical methods capable of detecting trace levels of contaminants. erasm.org A monitoring program must be carefully planned to ensure that the data obtained is reliable and representative. erasm.org Hyphenated techniques like GC-MS and LC-MS/MS are the preferred tools for environmental monitoring due to their high specificity and sensitivity, allowing for confident identification and quantification of pollutants. unive.it

Computational Chemistry Approaches to Phenicarbazide Systems

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations explore the conformational landscape and time-dependent behavior of molecules.

Experimental data from X-ray crystallography provides the solid-state conformation of 1-phenylsemicarbazide. nih.gov Computational studies build upon this by performing geometry optimizations to find the lowest energy structure in the gas phase or in solution. wordpress.com For example, DFT calculations have been used to determine the optimized geometry of phenicarbazide as a starting point for further analysis. wordpress.com Studies on related semicarbazone derivatives have explored E/Z isomerism around the C=N bond and cis/trans conformational preferences of the amide group, which are relevant considerations for the this compound backbone. researchgate.netcsic.es

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| a (Å) | 9.609 |

| b (Å) | 5.0870 |

| c (Å) | 15.923 |

| β (°) | 91.740 |

Data sourced from the Crystallography Open Database via PubChem. nih.gov

Reaction pathway simulations are used to model the step-by-step mechanism of a chemical reaction. These calculations identify intermediates and, crucially, the high-energy transition states that connect them, allowing for the determination of activation energies and reaction rates.

While comprehensive reaction pathway simulations for the synthesis or degradation of this compound are not extensively documented, related computational studies provide insight into potential applications. The DFT study of radical formation in irradiated this compound is a form of reaction analysis, where the calculations helped determine the most likely product from several possibilities. wordpress.com Furthermore, computational investigations into the tautomerism of related semicarbazones, such as the keto-enol equilibrium, model a simple reaction pathway and determine the relative stability of the involved species.

For more complex processes, molecular dynamics (MD) simulations can be employed. For instance, MD simulations have been used to analyze the stability of a related semicarbazide (B1199961) derivative in an aqueous environment, providing insights into its behavior over time. researchgate.net Such an approach could be applied to this compound to understand its interactions with solvent molecules and its structural stability, which is relevant for predicting its behavior in biological or environmental systems.

Conformational Analysis and Molecular Interactions

Chemometrics and Multivariate Analysis in Computational Studies

Chemometrics is an interdisciplinary field that utilizes mathematical and statistical methods to analyze chemical data, enabling researchers to extract meaningful information from complex datasets. In the context of computational chemistry, chemometrics, particularly multivariate analysis, plays a crucial role in understanding relationships between the chemical structure of compounds and their physicochemical properties or biological activities. These techniques are essential for designing optimal experiments, interpreting data from analytical instruments, and building predictive models.

Multivariate analysis involves the simultaneous observation and analysis of more than one statistical variable. For chemical systems like this compound and its derivatives, this can include a wide array of computed molecular descriptors, such as electronic, steric, and hydrophobic parameters. By applying multivariate techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, researchers can identify the key structural features that govern a molecule's behavior.

A significant application of these methods is in the field of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the structural attributes of a group of molecules and their measured biological activity. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening. researchgate.net For instance, QSAR studies on various semicarbazone and thiosemicarbazone derivatives—scaffolds structurally related to this compound—have successfully identified key molecular properties influencing their therapeutic potential. ajchem-b.commdpi.comrroij.com

Research on related compounds has demonstrated the power of this approach. For example, in studies of quinolinone-based thiosemicarbazones, QSAR models revealed that van der Waals volume, electron density, and electronegativity were pivotal for anti-tuberculosis activity. nih.gov Similarly, for N'-phenylhydrazides, another class of related compounds, QSAR analysis helped in identifying derivatives with potent antifungal activity against Candida albicans. nih.gov These studies underscore how chemometric and multivariate approaches can elucidate complex structure-activity relationships, providing a rational basis for the targeted design of new therapeutic agents based on the this compound scaffold.

| Compound Series | Analytical Technique | Key Descriptors Identified | Predicted Biological Activity | Reference |

|---|---|---|---|---|

| Quinolinone-based thiosemicarbazones | QSAR | Van der Waals volume, electron density, electronegativity | Antituberculosis | nih.gov |

| N'-Phenylhydrazides | QSAR | Total Activity Index (TAI), Total Susceptibility Index (TSI) | Antifungal (C. albicans) | nih.gov |

| Semicarbazone derivatives | QSAR | Hydrophilicity (LogP) | Antibacterial | nih.gov |

| 1-(4-Fluorophenoxyacetyl)-thio/semicarbazide | Molecular Docking & in silico PK | Lipophilicity, Hydrogen bonding capability | Anticancer (Prostate) | mdpi.com |

Development of Computational Tools and Databases for this compound-Related Chemical Systems

The computational investigation of this compound and its analogues is supported by a wide array of sophisticated software tools and comprehensive chemical databases. These resources are indispensable for modern drug discovery and materials science, enabling researchers to model, simulate, and predict the behavior of chemical systems in silico.

Computational tools in this domain can be broadly categorized. Molecular modeling software, such as that offered by Schrödinger (e.g., Maestro, Desmond, GLIDE), allows for the construction and visualization of molecules, and for performing complex simulations. nih.gov For example, molecular docking tools like AutoDock and GLIDE are used to predict the binding affinity and orientation of a ligand (like a this compound derivative) within the active site of a target protein. nih.goviitbhu.ac.in This is a cornerstone of structure-based drug design. Furthermore, molecular dynamics (MD) simulation software, such as Desmond, is employed to study the dynamic behavior of a molecule over time, providing insights into its stability, conformational changes, and interactions with its environment, such as a solvent or a biological membrane. nih.govresearchgate.net Other tools like Molinspiration and SwissADME are widely used to calculate key physicochemical properties and predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of compounds, which are critical for assessing their drug-likeness. ijpbs.com

Alongside these simulation and analysis tools, chemical databases serve as vast repositories of information. Large-scale public databases like PubChem, ChEMBL, and ZINC are crucial resources. ajchem-b.com PubChem provides comprehensive information on chemical substances, including their structures, properties, and biological activities. nih.gov ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing a wealth of structure-activity relationship data extracted from medicinal chemistry literature. ontosight.airesearchgate.net The ZINC database offers a vast collection of commercially available compounds ready for virtual screening. These databases allow researchers to search for this compound and related structures, retrieve known biological data, and select compounds for further computational or experimental investigation.

The development of these tools and databases has significantly accelerated research. They facilitate the creation of large chemical libraries for virtual screening, support the rational design of novel compounds with desired properties, and help in prioritizing candidates for synthesis and biological testing, ultimately making the discovery process more efficient and cost-effective. bits-pilani.ac.in

| Tool/Database | Function/Purpose | Relevance to this compound Systems | Reference |

|---|---|---|---|

| Computational Tools | |||

| Schrödinger Suite (Maestro, Desmond, GLIDE) | Molecular modeling, MD simulations, molecular docking | Used to build, simulate, and predict the binding of this compound analogues to biological targets. | nih.gov |

| AutoDock | Molecular docking | Predicts binding modes and affinities of this compound derivatives with proteins. | iitbhu.ac.in |

| Molinspiration | Cheminformatics | Calculates molecular properties (LogP, PSA) and predicts bioactivity scores for drug-likeness assessment. | ijpbs.com |

| SwissADME | ADME prediction | Predicts pharmacokinetic properties of this compound-related compounds. | |

| Databases | |||

| PubChem | Chemical information database | Provides comprehensive data on the structure, properties, and biological activities of this compound. | nih.gov |

| ChEMBL | Bioactive molecule database | Offers curated data on the bioactivity of this compound-like compounds, aiding in SAR studies. | ontosight.airesearchgate.net |

| ZINC | Virtual screening database | Contains millions of commercially available compounds, including semicarbazides, for virtual screening campaigns. | ajchem-b.com |

Coordination Chemistry of Phenicarbazide

Ligand Design and Complex Synthesis

The design of ligands based on phenicarbazide allows for the tuning of electronic and steric properties, influencing the resulting metal complexes. The synthesis of these complexes is typically achieved through straightforward reaction pathways.

This compound as a Ligand in Metal Coordination

This compound acts as a chelating ligand, binding to metal ions through its nitrogen and oxygen or sulfur (in the case of thiosemicarbazide (B42300) derivatives) donor atoms. rroij.com The specific coordination mode can vary, with the ligand acting as a neutral molecule or as a deprotonated anion. This versatility allows for the formation of a wide array of coordination compounds with different structural and electronic features. rsc.org The coordination can lead to the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting complexes. mdpi.com The nature of the metal ion, its oxidation state, and the reaction conditions all play a crucial role in determining the final coordination geometry. wikipedia.org

Synthesis of Metal-Phenicarbazide Complexes

The synthesis of metal-phenicarbazide complexes is generally accomplished by reacting a metal salt with the this compound ligand in a suitable solvent. chemmethod.comajol.info The most common method involves the direct reaction of the metal salt with the ligand in a specific molar ratio, often under reflux to ensure the completion of the reaction. chemmethod.comajol.info The choice of solvent is critical and often depends on the solubility of both the ligand and the metal salt. chemmethod.com Ethanol (B145695) and methanol (B129727) are frequently used solvents for these types of reactions. chemmethod.comajol.info The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration, followed by washing with an appropriate solvent to remove any unreacted starting materials. ajol.info

For instance, complexes have been synthesized by reacting metal salts with a Schiff base derived from this compound in a 1:2 metal-to-ligand molar ratio. chemmethod.com In a typical procedure, the ligand is dissolved in ethanol, and an equivalent amount of a base like KOH may be added, followed by the dropwise addition of the metal salt solution. The mixture is then refluxed for several hours. chemmethod.com The solid complexes are then filtered, washed, and dried. chemmethod.com

Table 1: Synthesis of Metal-Phenicarbazide Complexes

| Metal Ion | Ligand | Molar Ratio (Metal:Ligand) | Solvent | Reaction Condition |

|---|---|---|---|---|

| Co(II) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |

| Ni(II) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |

| Cu(II) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |

| Cr(III) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |

| Mn(II) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |

| Fe(II) | Monodentate Schiff base | 1:1 and 1:2 | Acetonitrile (B52724) | Not specified |

| Co(II) | Monodentate Schiff base | 1:1 and 1:2 | Acetonitrile | Not specified |

| Ni(II) | Monodentate Schiff base | 1:1 and 1:2 | Acetonitrile | Not specified |

| Sr(II) | 1-phenyl-2-thiourea | 1:2 | Methanol | Reflux at 65°C for 20 mins |

| Ba(II) | 1-phenyl-2-thiourea | 1:2 | Methanol | Reflux at 65°C for 20 mins |

| Cr(III) | 1-phenyl-2-thiourea | 1:2 | Methanol | Reflux at 65°C for 20 mins |

| Fe(III) | 1-phenyl-2-thiourea | 1:2 | Methanol | Reflux at 65°C for 20 mins |

Structural Characterization of this compound Coordination Compounds

A variety of spectroscopic and diffraction techniques are employed to elucidate the structure and coordination environment of this compound complexes.

Spectroscopic Probes for Coordination Environments (e.g., NMR, UV/Vis, EPR, Mössbauer Spectroscopy)

Spectroscopic methods provide valuable insights into the coordination of this compound to metal centers.

¹H NMR Spectroscopy: While not always applicable to paramagnetic complexes, ¹H NMR spectroscopy of diamagnetic complexes can confirm the coordination of the ligand by observing shifts in the proton resonances upon complexation. japsonline.com

UV-Visible Spectroscopy: The electronic spectra of this compound complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. mdpi.com For example, the UV-Vis spectrum of a Co(II) complex showed bands at 300, 355, and 450 nm, which were assigned to intra-ligand transitions and d-d transitions, confirming an octahedral geometry. mdpi.com Similarly, a Ni(II) complex exhibited peaks at 300, 368, 399, and 410 nm, also indicative of an octahedral environment. mdpi.com A Cu(II) complex displayed four peaks at 300, 365, 395, and 425 nm, suggesting a distorted octahedral geometry. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the donor atoms of the ligand involved in coordination. Shifts in the vibrational frequencies of key functional groups, such as C=O, N-H, and C=S (in thiosemicarbazide derivatives), upon complexation provide direct evidence of their involvement in bonding to the metal ion. japsonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Mn(II), EPR spectroscopy provides information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. rroij.com

Mössbauer Spectroscopy: This technique is particularly useful for iron-containing complexes, providing detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus.

X-ray Diffraction Analysis of this compound Complex Structures

Table 2: Crystallographic Data for 1-Phenylsemicarbazide

| Parameter | Value |

|---|---|

| Formula | C₇H₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| a (Å) | 9.609 |

| b (Å) | 5.0870 |

| c (Å) | 15.923 |

| α (°) | 90 |

| β (°) | 91.740 |

| γ (°) | 90 |

Source: nih.gov

Electronic and Magnetic Properties of this compound Complexes

The electronic and magnetic properties of this compound complexes are a direct consequence of the nature of the metal ion, its oxidation state, and the coordination environment imposed by the ligand. unacademy.comnovapublishers.com

The magnetic properties of transition metal complexes are largely determined by the number of unpaired d-electrons. unacademy.com Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. unacademy.com The magnetic moment of a complex can be measured experimentally and provides insight into the spin state of the metal ion (high-spin or low-spin). libretexts.org For example, a Co(II) complex with a magnetic moment of 5.10 B.M. and a Ni(II) complex with a magnetic moment of 2.74 B.M. were both confirmed to have octahedral geometries. mdpi.com A Cu(II) complex with a magnetic moment of 1.66 B.M. was suggestive of a distorted octahedral geometry. mdpi.com

The electronic properties are often studied using UV-Visible spectroscopy, which probes the electronic transitions within the complex. novapublishers.com These transitions can be either d-d transitions, which are typically weak, or charge-transfer transitions (ligand-to-metal or metal-to-ligand), which are generally more intense. mdpi.com The energy of these transitions is influenced by the ligand field strength and the geometry of the complex. libretexts.org

Table 3: Magnetic Moments of Selected Metal-Phenicarbazide Derivative Complexes

| Metal Complex | Magnetic Moment (B.M.) | Inferred Geometry |

|---|---|---|

| Co(II) complex | 5.10 | Octahedral |

| Ni(II) complex | 2.74 | Octahedral |

| Cu(II) complex | 1.66 | Distorted Octahedral |

| Cr(III) complex | 2.49 | Octahedral |

| Fe(III) complex 1 | 5.0 | Octahedral |

| Fe(III) complex 2 | 4.8 | Octahedral |

Sources: japsonline.commdpi.com

Kinetics and Mechanisms of this compound Complex Formation

The formation of metal complexes with this compound, like other ligand substitution reactions, is governed by specific kinetic and mechanistic pathways. While detailed kinetic studies focused exclusively on this compound are not extensively documented in the reviewed literature, the general principles of coordination chemistry allow for a description of the likely mechanisms. The reactions of metal complexes are broadly categorized into ligand substitution, ligand conversion, and redox reactions of the central metal. libretexts.org The formation of a this compound complex falls under ligand substitution.

Dissociative (SN1) Mechanism: In this pathway, the rate-determining step is the cleavage of the bond between the metal and a leaving ligand (often a solvent molecule), resulting in a reactive intermediate with a lower coordination number. This intermediate then rapidly reacts with the incoming ligand (this compound). dalalinstitute.com This mechanism is common for octahedral complexes where bond breaking is more favorable than the formation of a seven-coordinate intermediate. dalalinstitute.com The rate of reaction in a dissociative mechanism is primarily dependent on the concentration of the initial complex and is largely independent of the entering ligand's concentration. dalalinstitute.com

Associative (SN2) Mechanism: This mechanism involves the initial formation of a bond between the metal ion and the entering this compound ligand, creating a high-energy intermediate with an expanded coordination number. dalalinstitute.comcbpbu.ac.in The departure of the leaving group then follows. This pathway is characteristic of square planar complexes, such as those of Pt(II), Pd(II), and Ni(II), where the central metal can accommodate an additional ligand to form a five-coordinate trigonal bipyramidal intermediate. libretexts.orgcbpbu.ac.in The reaction rate is dependent on the concentration of both the metal complex and the entering ligand, making it a second-order process. libretexts.orgdalalinstitute.com

Interchange (I) Mechanism: This mechanism is considered a concerted process where the entering ligand begins to bond to the metal center as the leaving ligand bond is broken. There is no distinct intermediate. The interchange mechanism is further divided into dissociative interchange (Id), where bond breaking is more significant in the transition state, and associative interchange (Ia), where bond formation is more advanced.

For many first-row transition metals in an octahedral geometry, ligand substitution reactions, including complex formation with ligands like this compound, are generally considered to proceed via a dissociative interchange (Id) mechanism. The lability (the rate at which ligands are exchanged) of metal aqua ions generally follows the order: Mn(II) > Fe(II) > Co(II) > Ni(II) > Cu(II). libretexts.org This trend is influenced by factors like ionic radius and ligand field stabilization energy.

Catalytic Applications Involving Phenicarbazide and Its Derivatives

Catalyst Design and Optimization

Nanostructured Catalysts in Phenicarbazide Applications

The intersection of this compound derivatives and nanotechnology offers promising avenues for creating advanced catalysts. Metal complexes featuring imine ligands, such as semicarbazones, have been identified as excellent precursors for the synthesis of metal or metal chalcogenide nanoparticles. nih.govnih.gov These nanostructured materials are of great interest in heterogeneous catalysis because they provide a high surface area and can be designed for enhanced activity and selectivity. nih.gov

A key application involves the in situ formation of catalytically active nanoparticles from a homogeneous precursor complex. For instance, cyclopalladated complexes with semicarbazone ligands have been used as catalyst precursors in Suzuki-Miyaura coupling reactions. acs.org Under the reaction conditions, these complexes can decompose to form palladium nanoparticles, which have been identified as the potentially active catalytic species. acs.org This approach combines the easy handling of a stable molecular complex with the high activity of a heterogeneous nanocatalyst. The synthesis of such nanostructured catalysts can be influenced by various methods, including the use of organic structure-directing agents to control the size, shape, and composition of the resulting nanoparticles. rsc.org The semicarbazone ligand, derived from a this compound backbone, can serve this directing role, guiding the assembly of the metal centers into a functional nanostructure. nih.govrsc.org

Development of New Catalytic Materials

The development of new catalytic materials based on this compound revolves around its derivatives' ability to act as versatile ligands for a wide array of transition metals. Semicarbazones and their sulphur-containing analogues, thiosemicarbazones, can coordinate with metals as neutral molecules or as deprotonated anions, adopting various coordination modes, including bidentate and tridentate forms. core.ac.ukpnrjournal.com This flexibility allows for the synthesis of numerous metal complexes with tailored electronic and steric properties. scielo.org.mx

Researchers have successfully synthesized and characterized complexes of palladium, nickel, copper, and ruthenium with ligands derived from semicarbazide (B1199961) and thiosemicarbazide (B42300). rroij.commdpi.comresearchgate.net For example, a binuclear Pd(II) complex has been created where a salicylaldehyde (B1680747) semicarbazone ligand acts as a tridentate donor to one palladium center and a monodentate donor to another. researchgate.net Similarly, square-planar nickel complexes with thiosemicarbazone ligands derived from 4-phenyl-3-thiosemicarbazide have been developed and structurally confirmed via X-ray diffraction. mdpi.com The resulting complexes often exhibit distinct geometries, such as octahedral or square-planar, which influence their catalytic activity. researchgate.netresearchgate.net The stability and activity of these materials make them attractive alternatives to traditional catalysts, particularly for reactions requiring phosphane-free conditions. mdpi.com

Table 1: Examples of New Catalytic Materials from Semicarbazone Derivatives

| Metal Center | Ligand Type | Coordination/Geometry | Source |

|---|---|---|---|

| Palladium (II) | Salicylaldehyde Semicarbazone | Binuclear, Tridentate & Monodentate, Distorted Square-Planar | researchgate.net |

| Nickel (II) | 3-Nitrobenzaldehyde Semicarbazone | Mononuclear, Octahedral | researchgate.net |

| Copper (II) | 3-Nitrobenzaldehyde Semicarbazone | Mononuclear, Octahedral | researchgate.net |

| Ruthenium (III) | Phenoxy-imine Ligand | Mononuclear, Octahedral | researchgate.net |

| Nickel (II) | 4-phenyl-3-thiosemicarbazide derivative | Square-Planar | mdpi.com |

Catalytic Mechanisms and Kinetics

The catalytic mechanisms for reactions employing this compound-derived complexes are dictated by the specific reaction and the metal center involved. For many cross-coupling reactions catalyzed by palladium-semicarbazone complexes, the process is believed to follow the general mechanism of oxidative addition, transmetalation, and reductive elimination. However, a significant mechanistic aspect is the potential for the molecular complex to serve as a precursor to catalytically active nanoparticles. acs.org In such cases, the true catalyst is heterogeneous, and the reaction kinetics would be governed by surface reaction phenomena.

In other systems, the discrete molecular complex is the active catalyst. For instance, in the catalytic oxidation of substrates, the mechanism involves the activation of the substrate by the metal center of the complex. researchgate.net The ligand's structure plays a crucial role by modulating the electronic properties of the metal, thereby influencing its reactivity. mdpi.com Chiral salen-type complexes, which are structurally related to Schiff base derivatives of semicarbazones, are used in asymmetric catalysis. The proposed mechanism involves the formation of a bimetallic derivative where an alkali metal ion is chelated by the ligand's oxygen atoms, while the substrate coordinates to both the transition metal and the alkali ion, creating a rigid chiral environment for the reaction. mdpi.com

Kinetic studies are essential for understanding catalyst efficiency. While specific kinetic data for this compound-derived catalysts are not extensively reported, analogous systems provide insight. For example, in the oxidation of catechol catalyzed by in situ formed copper-pyrazole ligand complexes, the reaction kinetics were found to depend on the ligand and metal salt concentration, with Michaelis-Menten parameters being determined. mdpi.com

Table 2: Kinetic Data for an Analogous Cu(II)-Ligand Catalyzed Oxidation (Data for the oxidation of catechol catalyzed by an L2/Cu(CH3COO)2 complex in methanol)

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Vmax | 41.67 | µmol L⁻¹ min⁻¹ |

| Km | 0.02 | mol L⁻¹ |

Source: mdpi.com. This data is for a pyrazole-based ligand system and serves as an example of kinetic analysis applicable to this compound-derived catalysts.

Applications in Organic Synthesis and Industrial Chemical Processes

Complexes derived from this compound analogues have found broad application as catalysts in a variety of important organic transformations, highlighting their potential in both laboratory-scale synthesis and industrial processes. nih.govaithor.com

A major area of application is in carbon-carbon bond formation. Palladium and nickel complexes with thiosemicarbazone ligands have proven to be effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgmdpi.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For example, palladium complexes with β-D-glucopyranosyl-thiosemicarbazone ligands catalyze the Suzuki reaction between aryl bromides and phenylboronic acid. mdpi.com Similarly, palladium-semicarbazone complexes are active in the Suzuki homocoupling of arylboronic acids. researchgate.net

Another significant application is in oxidation catalysis. Ruthenium(III) complexes with phenoxy-imine ligands have shown high catalytic activity in the oxidation of cyclohexane (B81311) and the epoxidation of cyclohexene. researchgate.net Furthermore, copper(II) complexes with Schiff-base ligands are used to catalyze Claisen-Schmidt condensation reactions for the synthesis of chalcones, achieving high yields. mdpi.com In the realm of asymmetric synthesis, chiral copper(II) and nickel(II) salen complexes catalyze the Cα-alkylation of amino acid derivatives, producing α,α-disubstituted amino acids with high enantiomeric excess. mdpi.com These applications demonstrate the versatility of these catalytic systems in producing valuable chemical products.

Table 3: Selected Applications of this compound-Analogous Catalysts in Organic Synthesis

| Reaction Type | Catalyst | Substrates | Yield/Efficiency | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(II)-thiosemicarbazone complex | Aryl bromides, Phenylboronic acid | Good to excellent conversions | mdpi.com |

| Heck Reaction | Pd(II)-bis-thiosemicarbazone complex | Iodobenzene, Styrene | Active catalyst | mdpi.com |

| Suzuki Homocoupling | Pd(II)-semicarbazone complex | Arylboronic acids | Moderate to excellent yields | researchgate.net |

| Cyclohexane Oxidation | Ru(III)-phenoxy-imine complex | Cyclohexane, H₂O₂ | High product formation | researchgate.net |

| Claisen-Schmidt Condensation | Cu(II)-Schiff base complex | Aldehydes, Acetophenone | >90% yield | mdpi.com |

| Asymmetric Cα-alkylation | Chiral Cu(II)-salen complex | Alanine ester Schiff base, Benzyl bromide | 66–98% ee | mdpi.com |

Supramolecular Chemistry and Materials Science with Phenicarbazide Building Blocks

Molecular Recognition and Self-Assembly of Phenicarbazide Systems

Molecular recognition and self-assembly are fundamental concepts in supramolecular chemistry, describing the specific binding of molecules (recognition) and their spontaneous organization into ordered structures (assembly). wikipedia.orgrsc.org The processes are driven by various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. sioc-journal.cnwikipedia.org The functional groups within this compound—specifically the amide (N-H and C=O) and hydrazine (B178648) groups—are excellent candidates for forming strong, directional hydrogen bonds. The phenyl group allows for π-π stacking interactions. This combination enables this compound to participate in the self-assembly of intricate supramolecular structures. sioc-journal.cn

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The host typically features a cavity or binding site that is structurally and electronically complementary to the guest. beilstein-journals.orgthno.org While this compound itself is a small molecule unlikely to act as a host for anything other than small ions, it can be incorporated into larger macrocyclic or cage-like host structures.

The reactivity of this compound allows it to be used as an intermediate in the synthesis of more complex molecules that could serve as hosts. wikipedia.orgontosight.ai For instance, the hydrazine and amide functionalities can be modified to build larger frameworks. In such systems, the this compound unit could contribute to guest binding through:

Hydrogen Bonding: The N-H protons and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, to bind with complementary guest molecules.

π-Interactions: The phenyl ring can engage in π-π stacking with aromatic guests or in cation-π interactions.

The table below illustrates the potential interactions of this compound's functional groups in a hypothetical host-guest system.

| Functional Group of this compound | Potential Non-Covalent Interaction | Potential Guest Type |

| Phenyl Group | π-π Stacking, Hydrophobic | Aromatic molecules, Anions |

| Hydrazine Group (N-H) | Hydrogen Bond Donor | Anions, Neutral molecules with H-bond acceptors |

| Amide Group (C=O) | Hydrogen Bond Acceptor | Cations, Neutral molecules with H-bond donors |

| Amide Group (N-H) | Hydrogen Bond Donor | Anions, Neutral molecules with H-bond acceptors |

Supramolecular architectures are well-defined structures formed through the self-assembly of molecular components. tue.nl The design of these architectures relies on programming the building blocks with specific recognition motifs that direct their assembly into desired forms like spheres, rods, or sheets. unistra.frusf.edu Coordination-driven self-assembly, which uses metal-ligand bonds, is a powerful method for constructing discrete metallo-supramolecular structures. nih.gov

Host-Guest Chemistry

Integration into Nanoscale Materials

The transition from molecular-level assembly to the creation of functional materials often involves integration into the nanoscale (1-100 nm). uchicago.edu Nanomaterials exhibit unique properties due to their high surface-area-to-volume ratio and quantum effects. uchicago.eduresearchgate.net this compound can be used as a precursor or a functionalizing agent in the synthesis of such materials.

The synthesis of functional nanomaterials can be achieved through various "green" and biocompatible methods, including the use of microorganisms or plant extracts. nih.govscielo.org.mxfrontiersin.org In many chemical synthesis routes, organic molecules are used to direct the growth, stabilize the resulting nanoparticles, and impart specific functionality. researchgate.net

Given its functional groups, this compound could serve multiple roles in nanoparticle synthesis:

Reducing Agent: Hydrazine derivatives are known reducing agents and could be used to reduce metal salts to form metallic nanoparticles.

Capping Agent: The molecule can adsorb onto the surface of a growing nanoparticle, preventing aggregation and controlling the final size and shape. The phenyl group would offer steric stabilization, while the hydrazinecarboxamide group could bind to the particle surface.

Functionalization: By attaching to the nanoparticle surface, this compound can introduce new chemical functionalities, for instance, providing sites for further reactions or for sensing applications. ontosight.ai

The table below outlines potential roles for this compound in the synthesis of different types of nanomaterials.

| Nanomaterial Type | Potential Role of this compound | Resulting Functionality |

| Metal Nanoparticles (e.g., Au, Ag) | Reducing and Capping Agent | Stability in solution, sites for further conjugation |

| Metal Oxide Nanoparticles (e.g., ZnO, TiO2) | Surface Modifier/Functionalizing Agent | Enhanced catalytic activity, improved dispersibility |

| Quantum Dots (e.g., CdS) | Ligand for Surface Passivation | Improved photoluminescence, biocompatibility |

Porous molecular materials, such as Metal-Organic Frameworks (MOFs), are crystalline compounds consisting of metal ions or clusters connected by organic ligands, often called linkers. wikipedia.orgprometheanparticles.co.uk This results in a highly porous structure with vast internal surface areas. prometheanparticles.co.uk These materials are distinct from other porous materials like zeolites due to the tunability of their pore size and chemical functionality, which is determined by the choice of metal and organic linker. wikipedia.orgrsc.org

This compound itself is a monotopic ligand and cannot form an extended framework. However, it serves as an excellent parent structure for designing multitopic linkers suitable for MOF synthesis. By synthesizing derivatives where, for example, two this compound units are linked together, one could create a ditopic ligand. The nitrogen and oxygen atoms of the hydrazinecarboxamide groups could coordinate with metal centers (the secondary building units, or SBUs), while the distance and geometry between these binding sites would dictate the topology of the resulting framework. wikipedia.orgmdpi.com

The incorporation of the this compound moiety into a MOF linker could introduce specific functional sites within the pores. rsc.org The amide and hydrazine groups could serve as hydrogen-bonding sites, enhancing the selective adsorption of certain gas molecules like carbon dioxide or acting as catalytic centers. mdpi.comrsc.org While MOFs are built on strong coordinative bonds, other porous molecular materials can be assembled through weaker interactions like hydrogen bonds or π-π stacking, a domain where this compound's inherent properties would be highly applicable. um.edu.mocecam.org

Functional Nanomaterials Synthesis

Applications in Advanced Materials

Advanced materials are designed to exhibit superior performance or unique properties. phoenix-vp.com The integration of well-designed molecular building blocks is a key strategy in creating these materials. While this compound is a simple compound, its derivatives have potential applications in various advanced materials. For example, its use has been noted in compositions for enhancing the absorption of active ingredients in pharmaceutical preparations and in materials designed for bioadhesion control. google.comgoogle.com

The supramolecular assemblies and nanomaterials derived from this compound could find use in several areas:

Sensors: Nanoparticles functionalized with this compound derivatives could be used for the colorimetric detection of metal ions, as the carbazide moiety is known to form colored complexes. ontosight.ai

Catalysis: MOFs incorporating this compound-based linkers could act as heterogeneous catalysts, with the functional groups in the pores serving as active sites. rsc.org

Water Purification: Porous frameworks can be used for the selective adsorption and removal of pollutants from water. researchgate.net The hydrogen-bonding capabilities of the this compound unit could be exploited to capture specific contaminants.

The development of advanced materials from this compound building blocks remains a nascent field, but the chemical versatility of the molecule suggests a rich area for future research and innovation. phoenix-vp.com

Bioimaging Applications

The intrinsic properties of this compound and its derivatives, particularly their ability to engage in hydrogen bonding and coordinate with metal ions, suggest their potential as platforms for the development of fluorescent probes for bioimaging. While direct applications of this compound in bioimaging are not extensively documented, the broader class of semicarbazides and related structures have been successfully employed in the design of fluorescent sensors for various biological analytes.

Fluorescent probes are indispensable tools in biology and medicine for visualizing and tracking biological processes in real-time. rsc.orgrsc.org These probes are designed to exhibit a change in their fluorescence properties upon interaction with a specific target molecule, such as a metal ion or a reactive oxygen species. rsc.org The design of such probes often involves incorporating a fluorophore—a molecule that can emit light upon excitation—with a recognition site that selectively binds to the target analyte. rsc.org

Derivatives of semicarbazide (B1199961) can be functionalized with various fluorophores to create sophisticated bioimaging agents. For instance, pyrene-based derivatives are widely utilized as fluorescent probes due to their strong fluorescence emission, low cytotoxicity, and excellent cell permeability. rsc.org Similarly, fluorescein (B123965) and its derivatives are another class of luminescent materials with good photophysical stability that have been incorporated into probes for detecting metal ions like copper in cellular environments. mdpi.com The synthesis of a novel fluorescein-based probe, A5, demonstrated high selectivity and sensitivity for Cu2+ ions, enabling bioimaging of this important trace element in cells. mdpi.com

The development of probes for near-infrared (NIR) bioimaging is particularly desirable due to the deeper tissue penetration of NIR light. nih.gov While classical rhodamine dyes have been a popular platform for fluorescent probes, their application is limited by their absorption and emission wavelengths below 600 nm. nih.gov To address this, researchers have developed rhodamine analogs with longer wavelengths, such as the Changsha (CS) NIR dyes. nih.gov These have been further modified to create probes for imaging biologically important species like hypochlorous acid in living cells. nih.gov

Furthermore, aggregation-induced emission (AIE) is a phenomenon exploited in bioimaging where certain molecules become highly fluorescent upon aggregation. sioc-journal.cn This property is advantageous for developing probes that can light up in specific cellular compartments or in response to changes in the cellular environment. sioc-journal.cn Triphenylimidazole derivatives, for example, have been shown to exhibit AIE and have been successfully used for cell staining and bioimaging. sioc-journal.cn

The table below summarizes examples of fluorescent probes based on various derivatives, illustrating the potential for developing similar systems using a this compound scaffold.

| Probe Type | Target Analyte | Application |

| Fluorescein-based probe (A5) | Cu2+ | Bioimaging in cells |

| Pyrene-based probes | Various | Live cell imaging |

| Rhodamine analog (CS NIR dye) | Hypochlorous Acid | NIR bioimaging in cells |